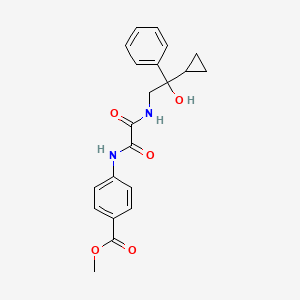
Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-phenylethyl)amino)-2-oxoacetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-phenylethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-phenylethyl)amino)-2-oxoacetamido)benzoate, known by its CAS number 1421489-25-9, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N2O5, with a molecular weight of 382.4 g/mol. The structure features a benzoate moiety linked to a cyclopropyl and phenylethyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1421489-25-9 |
| Molecular Formula | C21H22N2O5 |
| Molecular Weight | 382.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity. For instance, derivatives of benzoates have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the cyclopropyl and phenylethyl groups may enhance the interaction with microbial targets, potentially leading to increased efficacy.
Anticancer Activity
Research has focused on the anticancer properties of similar benzoate derivatives. The mechanism often involves the induction of apoptosis in cancer cells. For example, compounds that share structural similarities with this compound have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or replication, disrupting normal cellular functions.
- Induction of Apoptosis : By triggering apoptotic pathways, the compound can lead to programmed cell death in target cells, particularly in cancerous tissues.
- Interaction with Receptors : The structural components may allow for binding to specific biological receptors, modulating signaling pathways that regulate cell growth and survival.
Study on Antimicrobial Effects
A study conducted on related benzoate compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) of 32 μg/mL for certain derivatives, indicating potential as therapeutic agents against resistant bacterial strains .
Study on Anticancer Properties
In vitro studies highlighted that compounds with similar structures induced apoptosis in breast cancer cell lines (MCF7). The results showed a reduction in cell viability by approximately 60% at a concentration of 50 μM after 48 hours of treatment .
Propriétés
IUPAC Name |
methyl 4-[[2-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-28-20(26)14-7-11-17(12-8-14)23-19(25)18(24)22-13-21(27,16-9-10-16)15-5-3-2-4-6-15/h2-8,11-12,16,27H,9-10,13H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHZGYAQMZNDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














